molecular formula C21H18ClNO5 B2734157 8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 433696-47-0

8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2734157
CAS No.: 433696-47-0
M. Wt: 399.83
InChI Key: CLPOVUGLSJPIFR-UHFFFAOYSA-N
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Description

8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClNO5 and its molecular weight is 399.83. The purity is usually 95%.
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Scientific Research Applications

Electronic Transitions and Spectroscopy

Studies on compounds containing carbonyl and carboxyl groups, similar in structure to 8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, have revealed insights into their electronic transitions in the vacuum ultraviolet spectrum. Bands identified in these compounds are associated with various electron transition types, including n′→π, n→σ* (n→3s), and π→π*, which are crucial for understanding the electronic properties and reactivity of these molecules (Barnes & Simpson, 1963).

Crystal Structure Analysis

The crystal structure of chromene derivatives has been extensively studied, providing valuable insights into their molecular conformations. For example, research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs has shown that these molecules exhibit anti-rotamer conformations about the C-N bond, highlighting the structural diversity and potential interaction sites for binding with biological targets (Reis et al., 2013).

Synthesis and Functionalization

The synthetic routes to chromene derivatives, including compounds similar to this compound, have been optimized to enhance their chemical utility and biological activity. For instance, a novel one-pot three-step method has been developed for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, demonstrating the versatility of these compounds in organic synthesis and their potential as biologically active molecules (Vodolazhenko et al., 2012).

Biological Activity

Research into chromene derivatives has also explored their biological activities, including antimicrobial and antioxidant properties. For example, solvent-free synthesized 4H-chromene-3-carboxamide derivatives have shown significant antibacterial activities against various strains, indicating their potential as therapeutic agents (Chitreddy & Shanmugam, 2017). Moreover, these compounds have demonstrated strong antioxidant activity, suggesting their utility in combating oxidative stress-related diseases.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-4-6-12-7-5-8-13-9-14(21(25)28-19(12)13)20(24)23-16-11-17(26-2)15(22)10-18(16)27-3/h4-5,7-11H,1,6H2,2-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPOVUGLSJPIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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